Lasofoxifene

Estrogen Receptor Binding Affinity SERM Potency

Lasofoxifene (CAS 180915-78-0) is the preferred SERM for studies requiring maximal bone mineral density improvement and comprehensive fracture-risk reduction (PEARL trial: +3.9% lumbar spine BMD vs +1.7% for raloxifene at 2 years). Crucially, it uniquely maintains full antagonist potency against clinically prevalent ESR1 mutations (Y537S, D538G) that confer resistance to fulvestrant and tamoxifen—making it an irreplaceable tool for interrogating endocrine-resistance pathways in ER+ breast cancer models. Secure high-purity reference standard for your preclinical or translational research today.

Molecular Formula C28H31NO2
Molecular Weight 413.5 g/mol
CAS No. 180915-78-0
Cat. No. B133805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasofoxifene
CAS180915-78-0
Synonyms(-)-cis-5,6,7,8-tetrahydro-6-phenyl-5-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-naphthol
cis-1R-(4'-pyrrolidinoethoxyphenyl)-2S-phenyl-6-hydroxy-1,2,3,4-tetrahydronaphthalene, tartrate salt
CP 336156
CP-336,156
LAS estrogen receptor modulator
Lasofoxifene
lasofoxifene hydrochloride
Molecular FormulaC28H31NO2
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
InChIInChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1
InChIKeyGXESHMAMLJKROZ-IAPPQJPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lasofoxifene (CAS 180915-78-0): Procurement-Ready SERM for Osteoporosis and Breast Cancer Research


Lasofoxifene (CAS 180915-78-0), also known as CP-336156, is a nonsteroidal, third-generation selective estrogen receptor modulator (SERM) [1]. It is a naphthalene derivative that acts as a tissue-specific estrogen agonist/antagonist [1]. Lasofoxifene is orally bioactive and demonstrates high binding affinity for both estrogen receptor alpha (ERα) and beta (ERβ) [1]. Preclinically, it has shown anti-osteoporotic properties and the ability to inhibit primary tumor growth and metastasis, making it relevant for research in postmenopausal osteoporosis and ER+ breast cancer [1].

Why Lasofoxifene Cannot Be Substituted with Other SERMs: A Quantitative Justification


Within the SERM class, significant pharmacological differences preclude direct substitution without compromising specific research or therapeutic outcomes. Lasofoxifene demonstrates markedly higher in vitro potency and oral bioavailability compared to earlier SERMs like tamoxifen and raloxifene [1]. Crucially, its unique structural interaction with ERα allows it to maintain antagonist activity against clinically relevant ESR1 mutations (e.g., Y537S, D538G) that drive endocrine resistance, a property not shared by all agents in the class [2]. These quantifiable differences in potency, pharmacokinetics, and molecular targeting translate to distinct clinical efficacy and safety profiles that are not interchangeable.

Lasofoxifene Comparative Evidence: Quantified Differentiation from Key Analogs


Superior Binding Affinity for Estrogen Receptor Alpha Compared to Tamoxifen and Raloxifene

Lasofoxifene demonstrates a significantly higher binding affinity for the human estrogen receptor-alpha (ERα) compared to other SERMs. Its IC50 value is 1.5 nM [1], which is notably more potent than tamoxifen (IC50 ≈ 200 nM) and raloxifene (IC50 ≈ 2-4 nM) [2]. This high-affinity binding is a key determinant of its potent pharmacological activity at lower doses [1].

Estrogen Receptor Binding Affinity SERM Potency

Greater Increase in Lumbar Spine Bone Mineral Density (BMD) Relative to Raloxifene

In a 2-year, randomized, double-blind, placebo- and active-controlled study in postmenopausal women, lasofoxifene at a dose of 1.0 mg/day significantly increased lumbar spine BMD by 3.9% from baseline, compared to a 1.7% increase with raloxifene 60 mg/day (P ≤ 0.05) [1]. The lower 0.25 mg/day dose of lasofoxifene also produced a significantly greater BMD increase (3.6%) than raloxifene [1].

Osteoporosis Bone Mineral Density Head-to-Head Trial

Significant Reduction in Vertebral and Nonvertebral Fracture Risk in a Large Phase 3 Trial (PEARL)

In the pivotal PEARL trial involving 8,556 postmenopausal women with osteoporosis, lasofoxifene 0.5 mg/day demonstrated a robust reduction in fracture risk compared to placebo over 5 years [1]. The risk of vertebral fractures was reduced by 42% (HR, 0.58; 95% CI, 0.47-0.70) and nonvertebral fractures by 24% (HR, 0.76; 95% CI, 0.64-0.91) [1]. This is a key differentiator, as not all SERMs have demonstrated a significant reduction in nonvertebral fractures in their pivotal trials [2].

Osteoporosis Fracture Risk Phase 3 Trial

Potent Reduction in ER-Positive Breast Cancer Incidence in the PEARL Trial

The PEARL trial also demonstrated a remarkable 81% reduction in the risk of ER-positive breast cancer with lasofoxifene 0.5 mg/day compared to placebo (HR, 0.19; 95% CI, 0.07-0.56) [1]. The incidence was reduced from 1.7 cases per 1000 person-years in the placebo group to just 0.3 cases per 1000 person-years in the lasofoxifene group [1]. This magnitude of breast cancer risk reduction is a notable finding within the SERM class [2].

Breast Cancer Prevention ER-Positive Breast Cancer Phase 3 Trial

Maintained Antagonist Activity Against Clinically Relevant ESR1 Mutations (Y537S, D538G)

A critical differentiation for lasofoxifene in oncology research is its ability to retain full antagonist potency against ERα harboring common ligand-binding domain mutations (Y537S and D538G) that drive resistance to aromatase inhibitors [1]. In cell-based assays, lasofoxifene was found to be as potent an antagonist in cells expressing mutant ER (Y537S or D538G) as in wild-type ER, with no shift in potency or efficacy [1]. This contrasts with the selective estrogen receptor degrader (SERD) fulvestrant, which shows a potency shift against these mutations [1], and other SERMs like tamoxifen, which can act as agonists in certain ESR1-mutant contexts [2].

Breast Cancer ESR1 Mutation Endocrine Resistance

Clinical Activity in ESR1-Mutated Metastatic Breast Cancer: Numerically Improved PFS vs. Fulvestrant in ELAINE 1 Trial

The Phase 2 ELAINE 1 trial evaluated lasofoxifene 5 mg/day versus intramuscular fulvestrant in patients with ESR1-mutated, ER+/HER2- metastatic breast cancer [1]. While the primary endpoint of progression-free survival (PFS) did not reach statistical significance, the numerical outcomes favored lasofoxifene. Median PFS was 24.2 weeks (~5.6 months) for lasofoxifene compared to 16.2 weeks (~3.7 months) for fulvestrant (HR 0.699; P=0.138) [1]. Clinical benefit rate (CBR) was 36.5% for lasofoxifene versus 21.6% for fulvestrant, and objective response rate (ORR) was 13.2% versus 2.9% [1].

Metastatic Breast Cancer ESR1 Mutation Phase 2 Trial Progression-Free Survival

Lasofoxifene Application Scenarios: Where Quantitative Differentiation Drives Research Value


Investigating Osteoporosis Therapies with Superior BMD and Fracture Risk Reduction

Lasofoxifene is the preferred SERM for preclinical and clinical studies focused on achieving maximal increases in bone mineral density and comprehensive fracture risk reduction. Its demonstrated superiority over raloxifene in increasing lumbar spine BMD (+3.9% vs. +1.7% at 2 years) and its significant reduction in both vertebral (HR=0.58) and nonvertebral (HR=0.76) fractures in the large PEARL trial make it an ideal reference compound for evaluating new anabolic or anti-resorptive agents in osteoporosis [1].

Modeling and Targeting Endocrine-Resistant ER+ Breast Cancer Driven by ESR1 Mutations

Lasofoxifene is a critical tool for researchers studying resistance to aromatase inhibitors and SERDs in ER+ breast cancer. Its unique ability to maintain full antagonist potency against the clinically prevalent Y537S and D538G ERα mutations, unlike fulvestrant or tamoxifen, allows for the specific interrogation of these resistance pathways in cell-based and xenograft models [1]. This makes it invaluable for developing and testing next-generation therapies for ESR1-mutant disease.

Developing Novel Combination Therapies for Metastatic Breast Cancer

Given its favorable tolerability and oral bioavailability, lasofoxifene is an attractive backbone for combination regimens in metastatic ER+ breast cancer. The encouraging clinical activity observed in the ELAINE 1 trial versus fulvestrant, with a numerical improvement in progression-free survival (24.2 vs. 16.2 weeks) and a higher clinical benefit rate (36.5% vs. 21.6%), positions it as a promising partner for CDK4/6 inhibitors and other targeted agents in ongoing and future clinical studies [1].

Evaluating Chemoprevention Strategies for High-Risk Postmenopausal Women

For research into breast cancer prevention, lasofoxifene offers a highly effective intervention model. The PEARL trial's finding of an 81% reduction in ER+ breast cancer incidence (HR=0.19) provides a robust quantitative benchmark for the development and comparison of novel chemopreventive agents [1]. This level of risk reduction is among the highest observed for any SERM in a large, placebo-controlled trial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lasofoxifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.